Cas no 104146-10-3 (4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate)

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 5-Thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylic acid, 3-
- (4-methoxyphenyl)methyl (6R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 4-Methoxybenzyl 3-Chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
- GCLE
- 7-Phenglacetamido-3-chloromethyl Cephalosp oranic acid Para methoxybenzyl ester
- 4-Methoxybenzyl 3-Ch
- 4-Methoxybenzyl 3-Chloromethyl-7-(2-phenylacetamido)-3-cephem-4- carboxylate
- 4-Methoxybenzyl 3-chloromethyl-7-(2-phenyl-acetamido)-3-cephem-4-carboxylate
- (6R,7R)-4-Methoxybenzyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 3-Chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylic Acid 4-Methoxybenzyl Ester
- GCLE:INTERMEDIATE FOR CEPHALOSPORIN
- (4-methoxyphenyl)methylester,(6r-trans)-7-((phenylacetyl)amino)
- 7-phenylacetamido-3-chloromethylcephem-4-carbonicacidp-methoxybenzylester
- 2,0)oct-2-ene-2-carboxylicacid,3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo(
- 7-PHENYLACETAMIDE-3-CHLOROMETHYL-CEPHALOSPORANIC ACID P-METHOXYBENZYL ESTER
- 7-PHENYLACETAMIDO-3-CHLOROMETHYLCEPHEM-4-CARBONICACID-PARA-METHOXYBENZYLESTER
- 5-Thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylic acid, 3-
- 7-Phenglacetamido-3-chloromethyl Cephalosporanic acid Para methoxybenzyl ester
- 7-Phenglacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester
- 4-Methoxybenzyl3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
- C24H23ClN2O5S
- T517UKN60D
- 7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid-p-methoxybenzyl ester
- 7-Phenylacetamido-3-chloromethylcephem-4-carbonic acid p-methoxybenzyl ester
- 5-Thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylic acid, 3-(chloromethyl)-8-oxo-7-((phenyl
- (6R, 7R)-7-phenylacetamido-3-chloromethylceph-3-em-4-carboxylic acid p-methoxybenzyl ester
- AS-15035
- CS-W019349
- DTXSID101009945
- (4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 104146-10-3
- 5-Thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylic acid, 3-(chloromethyl)-8-oxo-7-((phenylacetyl)amino)-, (4-methoxyphenyl)methyl ester, (6R-trans)-
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 3-(CHLOROMETHYL)-8-OXO-7-((PHENYLACETYL)AMINO)-, (4-METHOXYPHENYL)METHYL ESTER, (6R,7R)-
- (4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- AMY233
- CHEMBL385813
- 4-Methoxybenzyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Q27289677
- p-methoxybenzyl 7beta-phenylacetamido-3-chloromethyl-3-cephem-4carboxylate
- AKOS024258507
- AKOS015919832
- M2411
- KFCMZNUGNLCSJQ-NFBKMPQASA-N
- MFCD00191253
- 4-METHOXYBENZYL (6R,7R)-3-(CHLOROMETHYL)-8-OXO-7-((PHENYLACETYL)AMINO)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLATE
- SCHEMBL6281688
- 7beta-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester
- EN300-7384329
- NS00006630
- UNII-T517UKN60D
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(chloromethyl)-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester, (6R,7R)-
- AKOS032960711
- (6R,7R)-4-Methoxybenzyl3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Z1741974898
- p-Methoxybenzyl 7beta-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylate
- 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate
-
- MDL: MFCD00191253
- インチ: 1S/C24H23ClN2O5S/c1-31-18-9-7-16(8-10-18)13-32-24(30)21-17(12-25)14-33-23-20(22(29)27(21)23)26-19(28)11-15-5-3-2-4-6-15/h2-10,20,23H,11-14H2,1H3,(H,26,28)/t20-,23-/m1/s1
- InChIKey: KFCMZNUGNLCSJQ-NFBKMPQASA-N
- ほほえんだ: ClCC1CS[C@@H]2[C@@H](C(N2C=1C(=O)OCC1C=CC(=CC=1)OC)=O)NC(CC1C=CC=CC=1)=O
- BRN: 4894110
計算された属性
- せいみつぶんしりょう: 486.10200
- どういたいしつりょう: 486.102
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 777
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 110
じっけんとくせい
- 密度みつど: 1.41
- ゆうかいてん: 163-169°C
- ふってん: 756.6 °C at 760 mmHg
- フラッシュポイント: 411.4 °C
- 屈折率: 1.657
- PSA: 110.24000
- LogP: 3.20270
- ひせんこうど: -44° (c=1%, CDCl3)
- かんど: 熱に敏感である
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: S26; S36/37/39
- RTECS番号:XZ4380000
-
危険物標識:
- ちょぞうじょうけん:<0°C
- リスク用語:R22; R41; R43
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7384329-0.05g |
(4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
104146-10-3 | 95% | 0.05g |
$19.0 | 2023-07-10 | |
Enamine | EN300-7384329-0.1g |
(4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
104146-10-3 | 95% | 0.1g |
$19.0 | 2023-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-MP210-25g |
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate |
104146-10-3 | 95% | 25g |
¥59.0 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-MP210-25g |
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate |
104146-10-3 | 95% | 25g |
¥192.0 | 2022-06-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD17377-500g |
(6R,7R)-4-Methoxybenzyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
104146-10-3 | 97% | 500g |
¥455.0 | 2022-03-01 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2411-5G |
4-Methoxybenzyl 3-Chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate |
104146-10-3 | >98.0%(N) | 5g |
¥190.00 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065661-1kg |
4-Methoxybenzyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
104146-10-3 | 97% | 1kg |
¥520.00 | 2023-11-22 | |
eNovation Chemicals LLC | D540562-25g |
4-Methoxybenzyl 3-chloroMethyl-7-(2-phenylacetaMido)-3-cepheM-4-carboxylate |
104146-10-3 | 97% | 25g |
$120 | 2024-05-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R88200-500g |
4-Methoxybenzyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
104146-10-3 | 500g |
¥986.0 | 2021-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065661-250g |
4-Methoxybenzyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
104146-10-3 | 97% | 250g |
¥221.00 | 2023-11-22 |
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate 関連文献
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylateに関する追加情報
Introduction to 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate (CAS No. 104146-10-3)
4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate, identified by its CAS number 104146-10-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to the cephem class of antibiotics, which are structurally related to cephalosporins and are known for their broad-spectrum antimicrobial properties. The presence of multiple functional groups, including a chloromethyl moiety and an acetamido substituent, makes this molecule a versatile intermediate in the synthesis of novel antibiotics and bioactive molecules.
The structural framework of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate incorporates several key pharmacophoric elements that contribute to its biological activity. The methoxybenzyl group at the 4-position introduces a hydrophobic pocket that can interact with bacterial enzymes, while the chloromethyl group at the 3-position serves as a reactive site for further functionalization. The 2-phenylacetamido moiety at the 7-position enhances the solubility and bioavailability of the compound, making it a promising candidate for drug development.
In recent years, there has been a growing interest in developing new antibiotics to combat emerging resistant strains of bacteria. The cephem class of antibiotics remains a cornerstone in this effort due to their efficacy and relatively low toxicity. Research has shown that modifications to the cephem core, such as the introduction of additional functional groups, can significantly enhance antimicrobial activity. For instance, studies have demonstrated that compounds with chloromethyl substituents exhibit improved binding affinity to bacterial penicillin-binding proteins (PBPs), which are crucial targets for antibiotic action.
The synthesis of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The cephem core is typically constructed through a series of cyclization reactions, followed by functional group transformations to introduce the desired substituents. The presence of the acetamido group necessitates careful handling to avoid unwanted side reactions, such as hydrolysis or rearrangement. Advanced synthetic techniques, including catalytic hydrogenation and protecting group strategies, are often employed to achieve high yields and purity.
One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. The combination of the chloromethyl and phenylacetamido groups creates a scaffold that can be further modified to optimize pharmacokinetic properties and target specific bacterial pathogens. For example, computational modeling studies have suggested that subtle changes in the positioning of these functional groups can alter binding interactions with PBPs, leading to enhanced efficacy against resistant strains.
Recent preclinical studies have explored the antimicrobial activity of derivatives of 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate against various Gram-positive and Gram-negative bacteria. These studies have shown promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae (CRE). The ability of these compounds to inhibit bacterial growth without causing significant toxicity in mammalian cells makes them attractive candidates for further development.
The role of computational chemistry in optimizing this compound cannot be overstated. Molecular docking simulations have been used to predict binding affinities and identify potential interactions between the drug candidate and bacterial targets. These simulations have helped researchers design analogs with improved properties, such as enhanced solubility or reduced metabolic clearance. Additionally, quantum mechanical calculations have provided insights into the electronic structure of the molecule, which is essential for understanding its reactivity and stability.
In conclusion, 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate (CAS No. 104146-10-3) represents a significant advancement in antibiotic development. Its unique structural features and promising biological activity make it a valuable tool for researchers working on next-generation antibiotics. As our understanding of bacterial resistance mechanisms continues to evolve, compounds like this will play an increasingly important role in addressing global health challenges.
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